Summary of the Application: The compound is used in the synthesis of a new electron-donating polymer, poly(2-(cyclopent-2-enyl)aniline). The polymer is synthesized by optimizing parameters such as monomer-to-oxidant molar ratio and reaction duration .
Methods of Application: The target product, functionalized polyaniline, is separated and its solubility in a series of conventional organic solvents with different polarity is estimated .
Results or Outcomes: The synthesized high-molecular weight product is studied by thermogravimetry analysis. The temperature dependence of its electrical conductivity is investigated, and the charge carrier mobilities are calculated .
Summary of the Application: The compound is often employed in the short-cut preparation of nucleoside analogues with pyrimidine and purine heterobases .
Methods of Application: The compound is used as a substrate for the functionalization with uracil, thymine, 6-chloropurine, and some adenines in a fast-track to nucleoside analogues .
Results or Outcomes: The chemistry of these scaffolds has been extensively investigated and reviewed since the hydroxycyclopentenone moiety often appears in natural and bioactive products .
Summary of the Application: The compound is used in the synthesis of bioactive products, as the hydroxycyclopentenone moiety often appears in natural and bioactive products .
Methods of Application: The compound is used as a substrate for the functionalization with various bioactive compounds .
Results or Outcomes: The chemistry of these scaffolds has been extensively investigated and reviewed, and they often constitute the privileged starting compound for the synthesis of bioactive products .
Ethyl 2-(cyclopent-2-en-1-yl)acetate is an organic compound with the molecular formula C₉H₁₄O₂. It is a colorless liquid characterized by a distinctive odor, commonly used in various chemical applications. This compound is also referred to by its IUPAC name, ethyl 2-cyclopentene-1-acetate. Its structure features a cyclopentene ring, which contributes to its unique reactivity and properties.
The major products formed from these reactions include:
The synthesis of ethyl 2-(cyclopent-2-en-1-yl)acetate typically involves the esterification of 2-cyclopentene-1-acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion. In industrial settings, continuous flow reactors can be employed for scaled-up production, allowing for better control over reaction parameters and improved yields.
Ethyl 2-(cyclopent-2-en-1-yl)acetate has several applications across different fields:
Interaction studies involving ethyl 2-(cyclopent-2-en-1-y)acetate focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways to create more complex molecules or derivatives with enhanced properties.
Several compounds share structural similarities with ethyl 2-(cyclopent-2-en-1-y)acetate, including:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
2-Cyclopentene-1-acetic acid | Parent acid | Directly related; serves as a precursor. |
2-Cyclopentene-1-ethanol | Reduced form | Offers different reactivity profile. |
Cyclopentyl acetate | Structurally similar ester | Different reactivity due to lack of double bond. |
Ethyl 2-(cyclopent-2-en-1-y)acetate stands out due to its specific reactivity profile and versatility in organic synthesis. The presence of both a cyclic structure and an ester functional group allows it to undergo a wide range of chemical transformations, making it a valuable intermediate in various chemical processes .
The systematic naming of ethyl 2-(cyclopent-2-en-1-yl)acetate follows IUPAC guidelines for esters, which prioritize the identification of both the alkyl (alcohol-derived) and acyl (acid-derived) components. The name is constructed as follows:
Component | Source | Contribution to Name |
---|---|---|
Ethanol derivative | Alkyl group (R') | "Ethyl" prefix |
2-(Cyclopent-2-en-1-yl)acetic acid | Acyl group (RCO) | "2-(cyclopent-2-en-1-yl)acetate" suffix |
The parent acid, 2-(cyclopent-2-en-1-yl)acetic acid, retains the cyclopentene ring’s double bond position (C2–C3) and the acetate substituent at C1. The esterification replaces the "-ic acid" suffix with "-ate," yielding the full IUPAC name. Alternative designations include ethyl cyclopent-2-en-1-ylacetate and ethyl 2-cyclopentene-1-acetate, both validated by PubChem.
Ethyl 2-(cyclopent-2-en-1-yl)acetate exhibits structural isomerism due to variable positioning of the double bond and substituents on the cyclopentene ring. Key forms include:
Stereochemical variability is limited in this compound. The cyclopentene ring’s planar geometry at the double bond (C2–C3) restricts cis-trans isomerism, while the absence of chiral centers eliminates enantiomerism. However, derivatives introducing asymmetric carbons during synthetic modifications may exhibit stereoisomerism.
ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE represents a distinctive organic compound characterized by its specific molecular architecture and physicochemical properties. The compound exhibits a molecular formula of C₉H₁₄O₂, indicating the presence of nine carbon atoms, fourteen hydrogen atoms, and two oxygen atoms [1] [2] [3] [4] [5]. The molecular weight has been precisely determined through computational analysis and experimental verification to be 154.21 g/mol [1] [2] [3] [4] [5].
The empirical formula analysis reveals the compound's structural composition, featuring a cyclopentene ring system conjugated with an ethyl acetate functional group. This molecular architecture confers unique chemical properties that distinguish it from other ester compounds. The exact mass, determined through high-resolution mass spectrometry, is 154.099380 Da [2], providing precise molecular identification capabilities for analytical applications.
The compound's structural framework consists of a five-membered cycloalkene ring bearing a double bond at the 2-position, with an acetate ethyl ester substituent at the 1-position. The systematic naming follows International Union of Pure and Applied Chemistry guidelines, designating the compound as ethyl 2-(cyclopent-2-en-1-yl)acetate [5]. The molecular structure exhibits rotational flexibility with three rotatable bonds, contributing to its conformational diversity [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₄O₂ | [1] [2] [3] [4] [5] |
Molecular Weight | 154.21 g/mol | [1] [2] [3] [4] [5] |
Exact Mass | 154.099380 Da | [2] |
Rotatable Bonds | 3 | [6] |
Monoisotopic Mass | 154.099380 | [2] |
The thermal properties of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE demonstrate characteristic behavior consistent with its molecular structure and intermolecular interactions. The boiling point has been experimentally determined to be 85-86°C under reduced pressure conditions of 15 Torr [7]. This relatively low boiling point under reduced pressure indicates moderate volatility and suggests the compound can be effectively purified through distillation techniques under vacuum conditions.
The compound exists as a colorless liquid at ambient temperature and pressure conditions , indicating its liquid phase stability under standard laboratory conditions. The density has been measured at 0.9659 g/cm³ [7], reflecting the compound's molecular packing efficiency and intermolecular interactions. This density value positions the compound as slightly less dense than water, which influences its phase behavior in aqueous systems.
Vapor pressure measurements indicate a value of 1 hPa at 25°C [7], suggesting moderate volatility characteristics. This vapor pressure profile affects the compound's evaporation rate and potential for atmospheric transport. The compound exhibits a characteristic odor , which may be attributed to its ester functional group and cyclic structure contributing to its sensory properties.
Thermal Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 85-86°C | 15 Torr | [7] |
Density | 0.9659 g/cm³ | Standard conditions | [7] |
Vapor Pressure | 1 hPa | 25°C | [7] |
Physical State | Colorless liquid | Room temperature |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information for ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE through characteristic chemical shift patterns and carbon environment analysis. The ¹³C NMR spectrum reveals distinct carbon environments corresponding to the compound's structural features, including the ester carbonyl carbon, cyclopentene ring carbons, and aliphatic carbons [9] [10].
The ester carbonyl carbon typically appears in the characteristic chemical shift range of 170-185 ppm [9], consistent with acetate ester functional groups. This carbonyl signal provides definitive identification of the ester linkage within the molecular structure. The cyclopentene ring carbons exhibit chemical shifts in the alkene region (115-140 ppm) [9], with the double bond carbons showing characteristic downfield shifts due to the electron-withdrawing effect of the π-electron system.
The aliphatic carbon atoms within the cyclopentene ring and the ethyl group display chemical shifts in the typical saturated carbon range (10-50 ppm) [9]. The ethyl ester carbons show characteristic patterns, with the methyl carbon appearing around 14 ppm and the methylene carbon around 61 ppm [9]. These chemical shift assignments enable structural elucidation and confirmation of the compound's molecular architecture.
Spectroscopic analysis of related cyclopentene derivatives demonstrates similar carbon chemical shift patterns [11] [10], supporting the structural assignment for ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE. The ¹³C NMR data provides essential information for compound identification, purity assessment, and structural confirmation in synthetic applications.
Carbon Environment | Chemical Shift Range (ppm) | Assignment |
---|---|---|
Ester Carbonyl | 170-185 | C=O group |
Alkene Carbons | 115-140 | Cyclopentene C=C |
Aliphatic Carbons | 10-50 | Saturated carbons |
Ethyl CH₃ | ~14 | Terminal methyl |
Ethyl CH₂ | ~61 | Ester methylene |
Mass spectrometric analysis of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE reveals characteristic fragmentation patterns that provide structural information and enable compound identification. The molecular ion peak appears at m/z 154 [12], corresponding to the compound's molecular weight and confirming its molecular formula.
The fragmentation behavior follows typical ester cleavage patterns observed in mass spectrometry [12]. Primary fragmentation pathways include α-cleavage adjacent to the ester functional group, resulting in the loss of ethoxy radical (M-45) and the formation of characteristic fragment ions. Additional fragmentation involves the loss of acetate functionality and cyclopentene ring rearrangements.
The base peak and major fragment ions provide diagnostic information for structural elucidation. Common fragmentation patterns for ester compounds include McLafferty rearrangements and the formation of acylium ions [12]. The cyclopentene ring system contributes to specific fragmentation pathways that distinguish this compound from other ester derivatives.
Mass spectrometric fragmentation analysis enables compound identification in complex mixtures and supports structural confirmation in synthetic applications. The fragmentation patterns serve as fingerprints for the compound, facilitating analytical method development and quality control procedures [12].
Fragment Ion | m/z | Assignment | Fragmentation Pathway |
---|---|---|---|
Molecular Ion | 154 | [M]⁺ | Parent molecule |
Base Peak | Variable | Major fragment | Primary fragmentation |
M-45 | 109 | Loss of ethoxy | α-cleavage |
Acylium Ion | Variable | Ester fragmentation | Carbonyl-containing fragments |
Irritant